5-Cyanonicotinic acid
Overview
Description
5-Cyanonicotinic acid is a heterocyclic compound . It is an off-white solid with a molecular weight of 148.12 .
Molecular Structure Analysis
The molecular formula of 5-Cyanonicotinic acid is C7H4N2O2 . The InChI code is 1S/C7H4N2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4H,(H,10,11) . The canonical SMILES representation is C1=C(C=NC=C1C(=O)O)C#N .Physical And Chemical Properties Analysis
5-Cyanonicotinic acid is a solid at room temperature . It has a molecular weight of 148.12 g/mol . The topological polar surface area is 74 Ų .Scientific Research Applications
Metabolic Studies of Nicotine
- Nicotine Metabolism : 5-Cyanonicotinic acid is notably involved in studies exploring the metabolic pathways of nicotine. It has been used in the investigation of the formation of cotinine, a major metabolite of nicotine. Specifically, research indicates that 5-Cyanonicotinic acid forms as a product during the metabolism of nicotine by rabbit liver microsomal fractions (Nguyen, Gruenke, & Castagnoli, 1979).
- Identification of Metabolic Intermediates : Studies have also focused on the identification of nicotine 1'(5') iminium ion as an intermediate in the degradation of nicotine. 5-Cyanonicotinic acid helps in understanding the complex chemistry involved in this process (Murphy, 1973).
Synthesis and Antimicrobial Activity
- Chemical Synthesis : Research into the synthesis of 5-Cyanonicotinic acid derivatives has been conducted, exploring its potential in creating new chemical compounds. For instance, derivatives of 5-cyano-6-oxo-2-styrylnicotinic acid exhibit antimicrobial activity (Deyanov & Konshin, 2004).
- Antiproliferative Activity : Certain derivatives of 5-Cyanonicotinic acid have been tested for their antiproliferative activity in vitro, showing potential in cancer treatment research (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003).
Application in Photodynamic Therapy
- Cancer Treatment : 5-Cyanonicotinic acid and its derivatives have been explored for their role in photodynamic therapy, particularly in the treatment of skin cancers. Studies have shown that certain conjugates can enhance the cytotoxicity against cancer cell lines, offering potential therapeutic applications (Shivashankarappa & Sanjay, 2018).
Biochemical Analysis and Ligand Properties
- Biochemical Marker Analysis : 5-Cyanonicotinic acid derivatives have been used in the evaluation of biochemical markers for diseases like melanoma. They serve as a crucial component in studying metabolites related to melanin formation and melanoma progression (Horikoshi, Ito, Wakamatsu, Onodera, & Eguchi, 1994).
- Coordination Chemistry : As a ligand, 5-Cyanonicotinic acid is involved in the formation of various metal complexes. Its versatility as a mono- and bidentate ligand has been demonstrated in the synthesis of polymeric transition metal compounds (Zhao, Bodach, Heine, Krysiak, Glinnemann, Alig, Fink, & Schmidt, 2017).
Safety And Hazards
properties
IUPAC Name |
5-cyanopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVWEUCOZIMGPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623243 | |
Record name | 5-Cyanopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyanonicotinic acid | |
CAS RN |
887579-62-6 | |
Record name | 5-Cyanopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyanopyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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